
9,9-Dioctylfluorene-2,7-diboronic acid
Overview
Description
9,9-Dioctylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C29H44B2O4. It is a boronic acid derivative that features a fluorene backbone substituted with octyl groups at the 9-position and boronic acid groups at the 2,7-positions. This compound is known for its applications in the synthesis of conjugated polymers and materials used in organic electronics .
Mechanism of Action
Target of Action
The primary target of 9,9-Dioctylfluorene-2,7-diboronic acid is the synthesis of hyperbranched conjugated conductive copolymers . This compound is used as a reactant in the Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .
Mode of Action
The compound interacts with its targets through a Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction . This reaction involves the coupling of the boronic acid moiety of the compound with dibromoarenes to form the copolymer .
Biochemical Pathways
The compound affects the polymer synthesis pathway . The resulting hyperbranched conjugated conductive copolymers have potential applications in the field of organic electronics .
Pharmacokinetics
The compound’s solubility, stability, and reactivity are crucial for its role in the suzuki-miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of hyperbranched conjugated conductive copolymers . These copolymers have potential applications in the development of light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed in a suitable solvent .
Preparation Methods
The synthesis of 9,9-Dioctylfluorene-2,7-diboronic acid typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. This reaction is often carried out under Suzuki-Miyaura cross-coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
9,9-Dioctylfluorene-2,7-diboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid groups with aryl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid groups can be oxidized to form boronic esters or reduced to form boranes under specific conditions.
Substitution Reactions: The octyl groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
9,9-Dioctylfluorene-2,7-diboronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
9,9-Dioctylfluorene-2,7-diboronic acid can be compared with other similar compounds, such as:
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: This compound is used in similar applications but features a pinacol ester protecting group on the boronic acid.
2,5-Thiophenediylbisboronic acid: Another boronic acid derivative used in the synthesis of conjugated polymers, but with a thiophene backbone.
4,4′-Biphenyldiboronic acid: This compound has a biphenyl backbone and is used in the synthesis of various organic materials.
The uniqueness of this compound lies in its fluorene backbone, which imparts specific electronic properties and enhances the performance of the resulting materials in electronic applications .
Properties
IUPAC Name |
(7-borono-9,9-dioctylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31(34)35)22-28(26)29/h15-18,21-22,32-35H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJMQMZDPOUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401547 | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258865-48-4 | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 9,9-Dioctylfluorene-2,7-diboronic acid in materials science?
A1: this compound serves as a diboronic acid monomer in Suzuki-Miyaura polycondensation reactions to produce a variety of conjugated polymers. [, , , , , , , , , , ] This reaction allows for the incorporation of 9,9-dioctylfluorene units into the polymer backbone, influencing the polymer's properties.
Q2: What are the advantages of using Suzuki-Miyaura coupling for these polymerizations?
A2: Suzuki-Miyaura coupling offers several advantages for synthesizing these conjugated polymers:
- Versatility: The reaction tolerates a wide range of functional groups, allowing the synthesis of diverse polymer structures. [, , , ]
- High Yields: The reaction generally proceeds with high yields, making it efficient for polymer production. [, , ]
- Controlled Molecular Weight: Reaction conditions can be adjusted to control the molecular weight of the resulting polymers. [, ]
Q3: How does the 9,9-dioctylfluorene unit influence the properties of the final polymer?
A3: The 9,9-dioctylfluorene unit contributes to several key properties:
- Solubility: The two octyl side chains enhance the solubility of the polymer in common organic solvents. [, ] This is crucial for processing and solution-based applications.
- Optical Properties: The fluorene unit is a well-known fluorophore and its incorporation influences the polymer's absorption and emission spectra. [, , ]
- Electronic Properties: The fluorene unit also affects the polymer's electronic properties, influencing its performance in devices like organic field-effect transistors (OFETs). [, ]
Q4: Can you provide an example of how the choice of co-monomer with this compound affects the polymer's properties?
A4: Absolutely. When copolymerized with 2,7-dithienylphenanthrene units bearing different alkoxy groups, this compound yielded polymers with deep-blue emission, good solubility, and promising field-effect transistor performance. [] The specific alkoxy groups on the 2,7-dithienylphenanthrene units further fine-tuned the polymer's properties.
Q5: Are there any challenges associated with using this compound in polymer synthesis?
A5: While generally effective, there are a couple of challenges:
- Aggregation: Fluorene-containing polymers can exhibit aggregation, which may impact their optical properties. [, ] Strategies like incorporating bulky groups or macrocyclic encapsulation can help mitigate this. []
- Stability: Some fluorene-based polymers can be susceptible to oxidative degradation. [] Incorporating electron-withdrawing groups can improve stability. []
Q6: Beyond the examples provided, what other applications have been explored for polymers synthesized with this compound?
A6: Researchers have explored these polymers in a variety of applications:
- Light-emitting diodes (LEDs): The tunable optical properties of these polymers make them suitable for LEDs. [, ]
- Electrochromic devices: Their ability to change color upon electrochemical oxidation or reduction makes them interesting for electrochromic applications. []
- Sensing: Fluorescent conjugated polymers have been investigated as probes for detecting analytes, including explosives like picric acid and TNT. []
Q7: What analytical techniques are commonly used to characterize polymers synthesized with this compound?
A7: A range of techniques are employed to characterize these polymers:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and composition. [, , ]
- Gel Permeation Chromatography (GPC): Determines the polymer's molecular weight and polydispersity. [, ]
- UV-Vis Absorption and Emission Spectroscopy: Characterizes the polymer's optical properties. [, , , , ]
- Thermogravimetric Analysis (TGA): Assesses the polymer's thermal stability. [, , ]
- Cyclic Voltammetry: Provides information about the polymer's electrochemical properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


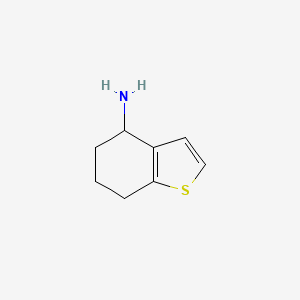

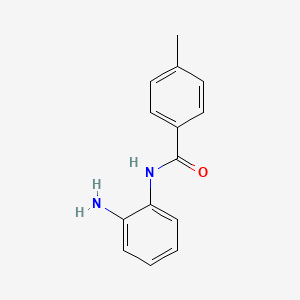
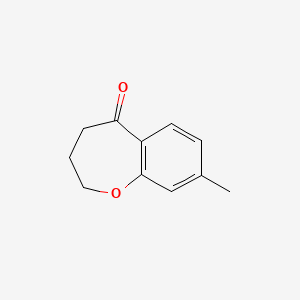
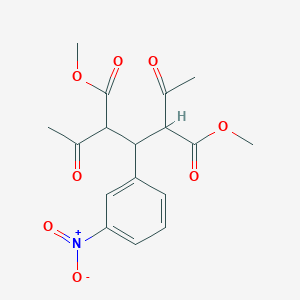

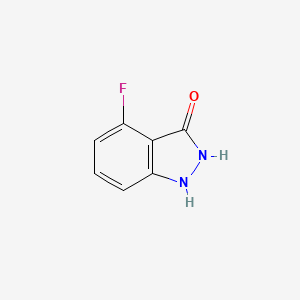

![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)


![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
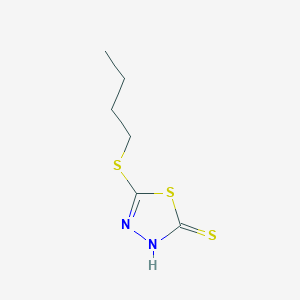
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
